TNF-α Inhibition in Mast Cells: Orazipone vs. Budesonide and OR-1958
Orazipone inhibits TNF-α production in HMC-1 human mast cells with an IC50 of 20 μM, compared to the more potent glucocorticoid budesonide (IC50 0.25 μM) and the derivative OR-1958 (IC50 10 μM) [1]. While budesonide is significantly more potent on TNF-α, it lacks activity against histamine release (see next evidence item). This differential activity profile highlights the distinct mechanism of action of orazipone relative to glucocorticoids.
| Evidence Dimension | Inhibition of TNF-α production |
|---|---|
| Target Compound Data | IC50 = 20 μM |
| Comparator Or Baseline | Budesonide IC50 = 0.25 μM; OR-1958 IC50 = 10 μM |
| Quantified Difference | Orazipone is 80-fold less potent than budesonide for TNF-α inhibition, but possesses unique thiol-modulating activity. |
| Conditions | HMC-1 human mast cell line stimulated with calcium ionophore and phorbol ester; cytokine measured by ELISA |
Why This Matters
This data informs selection when experimental models require dual inhibition of cytokine production and mast cell degranulation—a profile not provided by glucocorticoids.
- [1] Vendelin J, Laitinen C, Vainio PJ, Nissinen E, Mäki T, Eklund KK. Novel sulfhydryl-reactive compounds orazipone and OR-1958 inhibit cytokine production and histamine release in rat and human mast cells. Int Immunopharmacol. 2005 Jan;5(1):177-84. View Source
